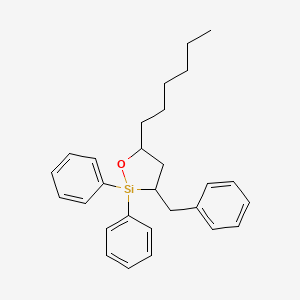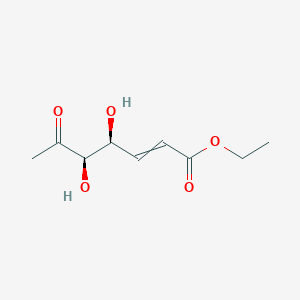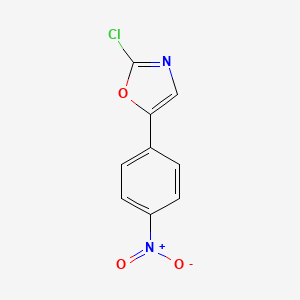
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene: is an organosilicon compound characterized by the presence of bromine atoms and triisopropylsiloxymethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of triisopropylsiloxymethyl groups. One common method involves the bromination of 1,4-dimethylbenzene to form 1,4-dibromo-2,5-dimethylbenzene, which is then reacted with triisopropylsiloxymethyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学研究应用
Chemistry: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is used as a building block in organic synthesis, particularly in the preparation of more complex organosilicon compounds
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s potential as a precursor for bioactive molecules is of interest. Researchers may explore its use in the synthesis of compounds with potential therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
作用机制
The mechanism of action of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is primarily related to its ability to participate in chemical reactions. The bromine atoms and triisopropylsiloxymethyl groups can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the reagents used.
相似化合物的比较
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
Comparison: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is unique due to the presence of triisopropylsiloxymethyl groups, which impart distinct steric and electronic properties
属性
CAS 编号 |
920966-74-1 |
|---|---|
分子式 |
C26H48Br2O2Si2 |
分子量 |
608.6 g/mol |
IUPAC 名称 |
[2,5-dibromo-4-[tri(propan-2-yl)silyloxymethyl]phenyl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H48Br2O2Si2/c1-17(2)31(18(3)4,19(5)6)29-15-23-13-26(28)24(14-25(23)27)16-30-32(20(7)8,21(9)10)22(11)12/h13-14,17-22H,15-16H2,1-12H3 |
InChI 键 |
NHOWBYVOTZRTIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=C(C=C1Br)CO[Si](C(C)C)(C(C)C)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)




![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)

![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)

![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
